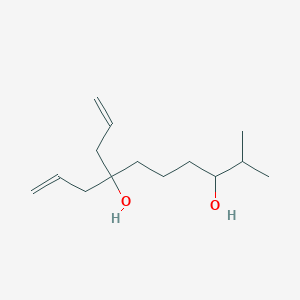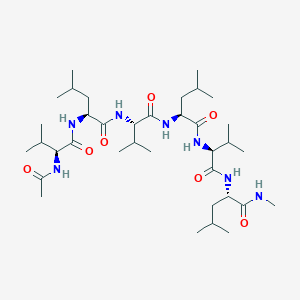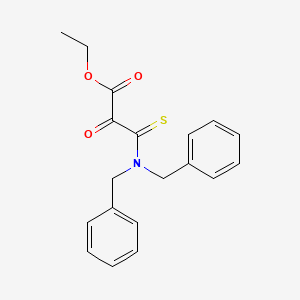
N,N'-(Thiene-3,4-diyl)dipropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Thiene-3,4-diyl)dipropanamide: is an organic compound characterized by the presence of a thiene ring substituted with two propanamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Thiene-3,4-diyl)dipropanamide typically involves the reaction of thiene derivatives with propanamide precursors under controlled conditions. One common method involves the use of thieno[2,3-b]thiophene derivatives, which are reacted with propanamide in the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of N,N’-(Thiene-3,4-diyl)dipropanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-(Thiene-3,4-diyl)dipropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiene derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-(Thiene-3,4-diyl)dipropanamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of N,N’-(Thiene-3,4-diyl)dipropanamide involves its interaction with molecular targets through its functional groups. The thiene ring and propanamide groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N’-(Propane-1,3-diyl)diacrylamide: Similar in structure but with acrylamide groups instead of propanamide.
3,3’-(Ethylenediylbis(azanediyl))dipropanamide: Contains an ethylenediamine unit instead of a thiene ring.
3,3’-(Piperazine-1,4-diyl)dipropanamide: Features a piperazine ring instead of a thiene ring.
Uniqueness: N,N’-(Thiene-3,4-diyl)dipropanamide is unique due to the presence of the thiene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
90069-82-2 |
|---|---|
Molekularformel |
C10H14N2O2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
N-[4-(propanoylamino)thiophen-3-yl]propanamide |
InChI |
InChI=1S/C10H14N2O2S/c1-3-9(13)11-7-5-15-6-8(7)12-10(14)4-2/h5-6H,3-4H2,1-2H3,(H,11,13)(H,12,14) |
InChI-Schlüssel |
FUDVQOIKKSPKBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CSC=C1NC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


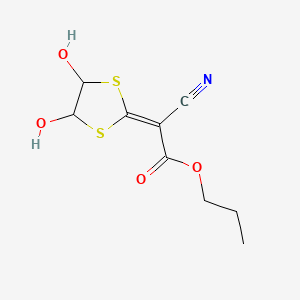
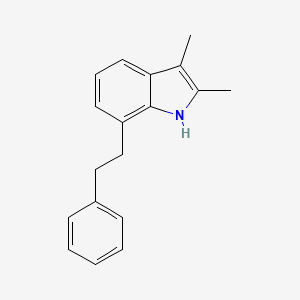

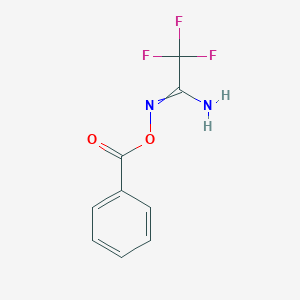
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
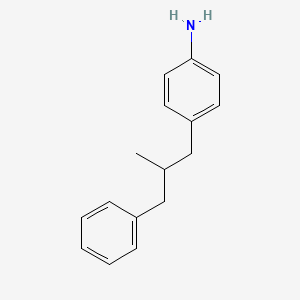
![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
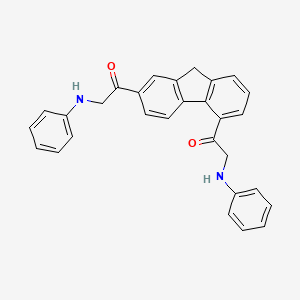
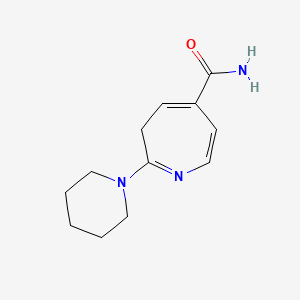
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14391133.png)
